molecular formula C26H25NO5 B613477 (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid CAS No. 131545-63-6

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid

Cat. No. B613477
M. Wt: 431,48 g/mole
InChI Key: UCDMMWCWPVCHLL-BXKMTCNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid” is a complex organic compound. It appears to be related to the family of Fmoc-protected amino acids, which are commonly used in peptide synthesis1.



Synthesis Analysis

Fmoc-protected amino acids like this one are commonly used in solid-phase synthesis. They can be introduced into specific positions of the polypeptide chain by solid-phase synthesis methods and used as building blocks for the construction of polypeptide molecules2.



Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a fluorenylmethyloxycarbonyl (Fmoc) group, an amino group, and a benzyloxy group3.



Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given the different reactive groups present in the molecule. The Fmoc group, for example, is commonly used as a protecting group in peptide synthesis4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. As a general rule, Fmoc-protected amino acids like this one are stable under normal conditions but can be sensitive to certain chemical reactions6.


Scientific Research Applications

Biomass-derived Chemicals in Drug Synthesis

One significant application of compounds related to (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid is in the field of drug synthesis using biomass-derived chemicals. Levulinic acid (LEV), with functional groups similar to those in the mentioned compound, showcases flexibility, diversity, and uniqueness in drug synthesis. It offers cost reduction, simplification of synthesis steps, and potential in medicine, particularly in cancer treatment and medical materials. This underscores the compound's role in synthesizing related derivatives for drug release, modifying chemical reagents, and forming pharmaceutical intermediates, illustrating the broader application of similar chemical structures in pharmaceutical development (Zhang et al., 2021).

Biologically Active Plant Compounds

The research into natural carboxylic acids, with a focus on their antioxidant, antimicrobial, and cytotoxic activities, highlights the relevance of chemical structures similar to the subject compound. Studies have found that the structure of these acids, including modifications like hydroxylation, impacts their biological activity. This area of research provides insights into how similar compounds could be used or modified for therapeutic purposes, emphasizing the importance of structural differences in determining bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Antioxidant Properties and SARs

The study of hydroxycinnamic acids (HCAs) and their structure-activity relationships (SARs) in antioxidant activity provides another perspective on the applications of similar compounds. This research has led to a better understanding of how specific structural features, such as unsaturated bonds and hydroxy groups, influence antioxidant properties. This knowledge can be applied to design more effective antioxidants based on the (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid structure, potentially leading to new therapeutic agents (Razzaghi-Asl et al., 2013).

Safety And Hazards

Future Directions

Unfortunately, I couldn’t find specific information about the future directions of this compound. However, Fmoc-protected amino acids are a crucial part of modern peptide synthesis, so it’s likely that research into these compounds will continue to be an important area of study.


properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDMMWCWPVCHLL-BXKMTCNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679794
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid

CAS RN

131545-63-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-D-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131545-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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